![molecular formula C21H14Cl2N4O3 B2534567 3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-96-7](/img/structure/B2534567.png)
3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, oxygen, and chlorine atoms would likely result in a highly polar molecule with several potential sites for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic rings. The chlorophenyl groups could potentially undergo reactions at the aromatic ring or at the chlorine atom. The purine ring could also participate in various reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the chlorine atoms could potentially make this compound relatively heavy and dense .科学的研究の応用
Synthesis and Chemical Transformation
A key area of scientific research involving 3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione focuses on its synthesis and chemical transformation. The compound has been explored in the context of creating heterocyclic compounds that have potential applications in medicinal chemistry. For instance, research has highlighted the synthesis of new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives, showcasing the versatility of such compounds in generating a variety of novel chemical entities with potential biological activities (El-Agrody et al., 2001).
Antimicrobial Activity
Another significant area of application is the investigation of antimicrobial properties. Studies have been conducted on the antimicrobial activity of synthesized compounds related to this compound, indicating potential use in developing new antimicrobial agents. These research efforts are crucial for identifying novel therapeutic options against resistant microbial strains (Bektaş et al., 2007).
Pharmacological Potential
Research into the pharmacological potential of derivatives of this compound has shown promising results, particularly in the realm of psychotropic activity. Compounds designed with modifications to the purine core have been evaluated for their affinity towards various serotonin receptors, indicating the potential for these substances to act as psychotropic agents with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Anticancer and Antiviral Research
Furthermore, the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives has been explored for their in vitro anti-proliferative activity against human cancer cell lines, showcasing the potential application of these compounds in cancer therapy. Such research is integral to the discovery and development of new anticancer drugs (Sucharitha et al., 2021). Additionally, some derivatives have been evaluated for their antiviral activity, further broadening the potential pharmacological applications of these compounds.
将来の方向性
特性
IUPAC Name |
7-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-25-18-17(19(28)27(21(25)29)10-12-2-6-14(22)7-3-12)26-11-16(30-20(26)24-18)13-4-8-15(23)9-5-13/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIHPHKBWSOQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
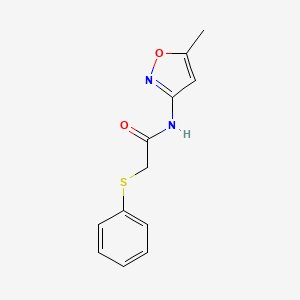
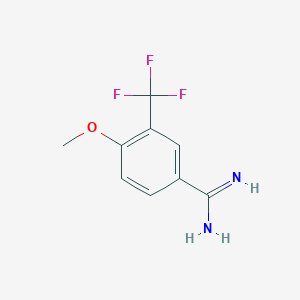
![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)

![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)
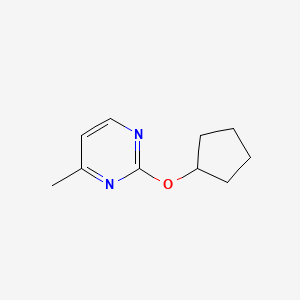
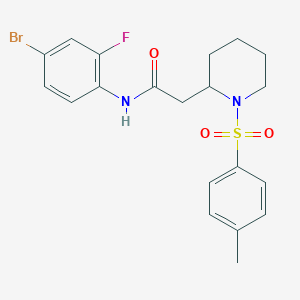
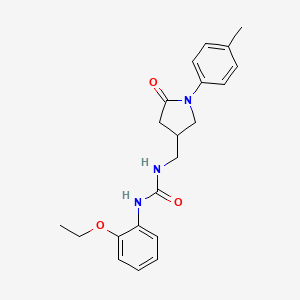
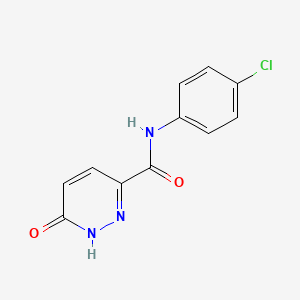
![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)

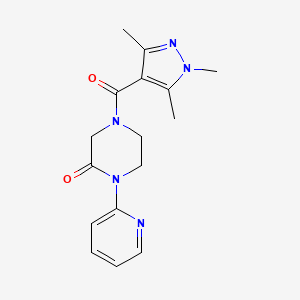
![5-CHLORO-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2534504.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)
